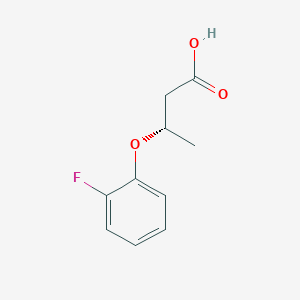

(S)-3-(2-Fluorophenoxy)butanoic acid

Description

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

(3S)-3-(2-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

AQHISWWUFWNZLO-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=CC=C1F |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 2 Fluorophenoxy Butanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

The generation of the single stereocenter in (S)-3-(2-Fluorophenoxy)butanoic acid is a primary focus of advanced synthetic methodologies. The principal strategies employed to achieve high enantiopurity involve enantioselective catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction, and the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Enantioselective Catalysis for the Generation of the Chiral Center

Enantioselective catalysis offers an efficient and atom-economical approach to synthesizing chiral molecules. This is achieved by using a chiral catalyst that preferentially directs the formation of one enantiomer over the other. Both metal-based catalysts and purely organic molecules (organocatalysts) have been successfully employed for these transformations.

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, providing powerful tools for creating stereocenters with high levels of control. Asymmetric hydrogenation is a particularly relevant and widely used method for synthesizing chiral butanoic acid derivatives.

This approach typically involves the hydrogenation of a prochiral α,β-unsaturated acid or ester precursor, such as (E)-3-(2-Fluorophenoxy)but-2-enoic acid. The success of the reaction hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium). The ligand creates a chiral pocket around the metal, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the double bond preferentially.

One of the most successful classes of ligands for this transformation is the chiral diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Rhodium-BINAP complexes are highly effective for the hydrogenation of various unsaturated substrates. The reaction proceeds by oxidative addition of hydrogen to the Rh(I) catalyst, followed by coordination of the olefinic substrate and subsequent migratory insertion and reductive elimination to yield the saturated product and regenerate the catalyst.

A plausible and effective route to this compound is the asymmetric hydrogenation of the corresponding β-arylbut-3-enoic acid. Research on analogous structures has demonstrated that Rh(I) complexes bearing chiral monodentate secondary phosphine (B1218219) oxide ligands or chiral bisphospholane ligands can achieve high enantioselectivity (ee) for this class of substrates.

Table 1: Representative Data for Rh-Catalyzed Asymmetric Hydrogenation of 3-Arylbutenoic Acid Analogs

| Entry | Aryl Group | Chiral Ligand | S/C Ratio | Enantiomeric Excess (% ee) |

| 1 | Phenyl | (R,R)-L2 | 100:1 | 95 |

| 2 | 4-Chlorophenyl | (R,R)-L2 | 100:1 | 96 |

| 3 | 2-Naphthyl | (R,R)-L2 | 100:1 | 93 |

| 4 | 4-(Trifluoromethyl)phenyl | (R,R)-L2 | 100:1 | 95 |

*L2 represents a specific monodentate secondary phosphine oxide ligand. Data is illustrative of typical results for this reaction class.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. For the synthesis of a β-aryloxy carboxylic acid, a key organocatalytic strategy is the enantioselective conjugate addition of a phenol (B47542) to an α,β-unsaturated carbonyl compound (an oxy-Michael addition).

In a potential synthesis of this compound, 2-fluorophenol (B130384) could be added to a crotonate derivative (e.g., ethyl crotonate). The reaction is promoted by a chiral organocatalyst, which activates both the nucleophile (phenol) and the electrophile (the crotonate). Bifunctional catalysts, such as those derived from cinchona alkaloids or prolinol ethers, are often employed. These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the phenol and a hydrogen-bond donating group (e.g., a thiourea (B124793) or squaramide) to activate the enoate and orient it within the chiral environment.

The general mechanism involves the formation of a complex between the catalyst and the reactants, which facilitates the stereoselective addition of the phenoxide to the β-position of the unsaturated ester. This establishes the chiral center with high enantiomeric control. Subsequent hydrolysis of the ester group would yield the target acid. While direct intermolecular oxy-Michael additions can be challenging, strategies involving the in-situ formation of boronate-amine complexes from the phenol and a boronic acid have proven effective in creating a chiral hydroxide (B78521) synthon for addition to enones.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary then directs the stereochemistry of subsequent reactions before being cleaved to yield the enantiomerically enriched product. This method is highly reliable and often provides predictable stereochemical outcomes. Evans' oxazolidinone auxiliaries are among the most widely used and effective for this purpose.

A robust pathway to this compound using this approach involves an asymmetric aldol (B89426) reaction to set the stereocenter, followed by etherification.

Commonly used Evans auxiliaries are derived from readily available amino acids, such as (S)-valine or (S)-phenylalanine. For the synthesis of the (S)-enantiomer of the target acid, one would typically select the corresponding (S)-configured auxiliary, for example, (S)-4-benzyl-2-oxazolidinone.

The synthesis begins with the N-acylation of the chiral auxiliary with propionyl chloride to form the N-propionyl imide. This imide serves as the substrate for the key stereocenter-forming reaction.

The N-propionyl imide is deprotonated using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in the presence of a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), to form a specific Z-enolate. The chiral auxiliary, with its bulky substituent at the C4 position, effectively blocks one face of the enolate.

This chelated Z-enolate then undergoes a highly diastereoselective aldol reaction with an appropriate aldehyde, such as acetaldehyde. The aldehyde coordinates to the boron and approaches the enolate from the less sterically hindered face, leading to the formation of a syn-aldol adduct with predictable stereochemistry at the two newly formed chiral centers.

Table 2: Typical Diastereoselectivity in Evans' Asymmetric Syn-Aldol Reactions

| Auxiliary | Aldehyde | Enolate | Diastereomeric Ratio (syn:anti) |

| (S)-4-benzyl-2-oxazolidinone | Acetaldehyde | Boron (Z)-enolate | >99:1 |

| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Boron (Z)-enolate | >99:1 |

Following the aldol reaction, the resulting β-hydroxy imide is obtained. The newly formed secondary alcohol can then be O-arylated with 2-fluorophenol under Mitsunobu reaction conditions (using, for example, triphenylphosphine (B44618) and diethyl azodicarboxylate). This reaction typically proceeds with inversion of configuration at the alcohol center, a factor that must be considered when planning the initial aldol step to achieve the desired final (S)-configuration.

Finally, the chiral auxiliary is cleaved from the product, often through hydrolysis with lithium hydroxide and hydrogen peroxide, to liberate the desired this compound and recover the auxiliary for reuse.

Auxiliary Cleavage and Recycling Methodologies

Furthermore, a key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is both economically and environmentally beneficial. libretexts.orgwikipedia.org High recovery yields of the auxiliary are therefore a crucial consideration in selecting a cleavage method. Common auxiliaries, such as Evans oxazolidinones, are often cleaved from acyl chains, which would be the case in a synthesis of this compound, to regenerate the carboxylic acid functionality. francis-press.com

Several methodologies have been developed for the cleavage of such auxiliaries. The choice of reagent often depends on the specific auxiliary used and the functional groups present in the substrate. One of the most widely used methods for the hydrolysis of N-acyloxazolidinones is the use of lithium hydroperoxide (LiOOH). nih.gov This method is favored for its mild conditions, which help preserve the stereochemical integrity of the product. nih.gov Other common methods include the use of lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂), though this can sometimes lead to side reactions or oxygen evolution, posing safety risks on a larger scale. nih.gov The table below summarizes common cleavage methods for N-acyl chiral auxiliaries leading to carboxylic acids.

Table 1: Common Reagents for Chiral Auxiliary Cleavage to Yield Carboxylic Acids

| Reagent(s) | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| LiOOH | THF/H₂O, 0 °C | Very mild, high yields, preserves stereochemistry | Reagent prepared in situ |

| LiOH / H₂O₂ | THF/H₂O, 0 °C | Effective and common | Can cause side reactions (e.g., at the carbamate (B1207046) carbonyl); potential for O₂ evolution |

| NaOMe / MeOH | Methanol, 0 °C to RT | Yields methyl ester | Requires subsequent hydrolysis step to obtain the free acid |

Biocatalytic Pathways and Enzymatic Transformations

Biocatalysis offers a powerful alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes operate under mild conditions (ambient temperature and neutral pH) and exhibit high levels of selectivity—chemo-, regio-, and enantioselectivity—making them ideal for the synthesis of chiral molecules like this compound. Hydrolases, particularly lipases and esterases, are among the most utilized enzymes in biocatalysis due to their broad substrate specificity, high stability, and lack of need for expensive cofactors.

Kinetic resolution is a widely applied enzymatic method for separating a racemic mixture into its constituent enantiomers. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For the synthesis of this compound, this typically involves the enantioselective hydrolysis of a racemic ester precursor, such as ethyl (±)-3-(2-Fluorophenoxy)butanoate.

In this process, a hydrolase selectively hydrolyzes the (S)-ester to the desired (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The resulting mixture of (S)-acid and (R)-ester can then be separated by conventional chemical methods, such as extraction. Research on the kinetic resolution of related 3-aryl alkanoic acids has identified several highly effective lipases. For instance, lipases from Pseudomonas cepacia (now classified as Burkholderia cepacia), Alcaligenes spp., and Pseudomonas fluorescens have demonstrated excellent enantioselection in the hydrolysis of ethyl 3-phenylbutanoate. In a study on fluorinated 3-arylcarboxylic acids, lipases from Burkholderia cepacia and Pseudomonas cepacia were shown to produce the (S)-acid with high enantiomeric excess (up to 97% ee), while the unreacted (R)-ester was also recovered with high enantiopurity (98% ee). This allows for access to both enantiomeric series from a single resolution process.

Enzymatic deracemization is a process that converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. One common strategy for deracemization involves a kinetic resolution coupled with an in-situ racemization of the unwanted enantiomer. In the context of producing this compound, hydrolase-catalyzed enantioselective hydrolysis of the corresponding racemic ester is a key deracemization pathway.

The strategy involves the selective hydrolysis of the (S)-ester by a hydrolase. The unreacted (R)-ester is then racemized back to the (±)-ester, allowing it to re-enter the enzymatic hydrolysis cycle. This continuous process eventually converts the entire starting material into the desired (S)-acid. Lipases from Burkholderia cepacia, Pseudomonas cepacia, and Candida antarctica B are effective biocatalysts for the initial selective hydrolysis step. The efficiency of these enzymatic processes is influenced by reaction conditions, such as the choice of solvent and temperature, which can be optimized to maximize both conversion and enantioselectivity.

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds valuable in pharmaceuticals and agrochemicals. Biocatalysis provides an environmentally benign and highly selective means to produce these molecules. Beyond the kinetic resolution of phenoxybutanoic acids, enzymes have been employed for various enantioselective biotransformations of other fluorinated carboxylic acids.

For example, whole-cell biocatalysis has been used to synthesize 2-fluoro-3-hydroxypropionic acid from a fluorinated precursor, demonstrating the ability of engineered metabolic pathways to handle fluorinated substrates. Other studies have focused on the biotransformation and biodefluorination of more complex structures like fluorotelomer carboxylic acids (FTCAs) by microbial communities found in activated sludge. These processes involve microbial attacks on C-F bonds, which are typically highly stable. The table below highlights some examples of such biotransformations.

Table 2: Examples of Enantioselective Biotransformations of Fluorinated Carboxylic Acids

| Substrate Class | Transformation | Biocatalyst/System | Product Type |

|---|---|---|---|

| Racemic 3-Arylalkanoic Acid Esters | Kinetic Resolution via Hydrolysis | Lipases (e.g., from Burkholderia cepacia) | Enantioenriched (S)-Carboxylic Acids |

| 2-Fluoromalonic Acid | Whole-cell Biocatalytic Reduction | Engineered E. coli | 2-Fluoro-3-hydroxypropionic Acid |

| 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | Biotransformation and Biodefluorination | Activated Sludge Microorganisms | Less-fluorinated Carboxylic Acids (e.g., PFHxA, PFPeA) |

Classical Organic Synthesis Routes for Phenoxybutanoic Acid Skeletons

The core structure of this compound is the phenoxybutanoic acid skeleton. This framework is characterized by an ether linkage between a phenyl group and a butanoic acid chain. Classical organic synthesis provides robust and well-established methods for constructing such structures, with etherification reactions being the most direct approach.

Etherification Reactions Involving Fluorophenols and Butanoic Acid Precursors

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages and is well-suited for constructing the phenoxybutanoic acid skeleton. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing 3-(2-Fluorophenoxy)butanoic acid, the reaction would involve an alkali metal salt of 2-fluorophenol (a 2-fluorophenoxide) acting as the nucleophile. This nucleophile attacks an electrophilic butanoic acid precursor that contains a suitable leaving group at the C-3 position. wikipedia.org

The general synthetic strategy involves two key reactants:

The Nucleophile : 2-Fluorophenol is deprotonated using a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)) to form the more nucleophilic sodium or potassium 2-fluorophenoxide. francis-press.com

The Electrophile : A butanoic acid derivative with a good leaving group at the 3-position is required. Since the reaction is an SN2 process, a primary or secondary carbon center is necessary at the reaction site. Suitable precursors include esters of 3-halobutanoic acid (e.g., ethyl 3-bromobutanoate) or, more effectively, an ester of 3-hydroxybutanoic acid where the hydroxyl group has been converted into an excellent leaving group, such as a tosylate (OTs) or mesylate (OMs). wikipedia.org For instance, reacting potassium 2-fluorophenoxide with ethyl (R)-3-(tosyloxy)butanoate would lead to the (S)-product due to the inversion of stereochemistry characteristic of the SN2 mechanism.

A representative reaction is shown below:

Potassium 2-fluorophenoxide + Methyl (R)-3-(p-toluenesulfonyloxy)butyrate → Methyl (S)-3-(2-fluorophenoxy)butanoate + Potassium p-toluenesulfonate

The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the SN2 reaction. francis-press.com This classical approach provides a reliable and versatile method for accessing a wide range of phenoxyalkanoic acids.

Chain Elongation and Functionalization Strategies

The construction of the butanoic acid backbone can be achieved through various chain elongation strategies. These methods involve the stepwise addition of carbon atoms to a smaller precursor molecule. For instance, a two-carbon chain extension can be achieved using an epoxide as a two-carbon fragment. youtube.com

Functionalization strategies are then employed to introduce the necessary carboxylic acid group. This can involve the oxidation of a primary alcohol or an aldehyde. For example, a precursor alcohol can be converted to the corresponding butanoic acid through oxidation.

| Strategy | Description | Example |

| Grignard Reaction | A Grignard reagent can react with an epoxide to extend the carbon chain by two carbons. youtube.com | Propyl magnesium bromide reacting with ethylene (B1197577) oxide to form pentanol. youtube.com |

| Hydroformylation | An alkene can be converted to an aldehyde by reaction with carbon monoxide and hydrogen, extending the chain by one carbon. acs.org | Hydroformylation of an olefin followed by hydrogenation of the resulting aldehyde to an alcohol. acs.org |

| Oxidation | A primary alcohol can be oxidized to a carboxylic acid using various oxidizing agents. | Oxidation of a butanol derivative to the corresponding butanoic acid. |

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the confirmation of the compound's complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of (S)-3-(2-Fluorophenoxy)butanoic acid is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

The butanoic acid portion of the molecule features several key proton signals. The methyl group (CH₃) protons at the C4 position are expected to appear as a doublet, shifted upfield due to their aliphatic nature. The methine proton (CH) at the chiral C3 center, being adjacent to both the methyl group and the C2 methylene (B1212753) group, and also influenced by the phenoxy oxygen, would likely appear as a multiplet. The methylene protons (CH₂) at the C2 position are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. This non-equivalence would result in two separate signals, each appearing as a doublet of doublets.

The aromatic protons on the 2-fluorophenoxy ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. These signals are typically found in the downfield region of the spectrum (around 6.8-7.2 ppm). Finally, the acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | 4H |

| Methine (C3-H) | 4.6 - 4.8 | Multiplet | 1H |

| Methylene (C2-H)a | 2.7 - 2.9 | Doublet of Doublets | 1H |

| Methylene (C2-H)b | 2.6 - 2.8 | Doublet of Doublets | 1H |

| Methyl (C4-H₃) | 1.3 - 1.5 | Doublet | 3H |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary depending on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Since each chemically unique carbon atom typically produces a distinct signal, the ¹³C NMR spectrum is expected to show ten signals, corresponding to the ten carbon atoms in this compound.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield (typically 170-185 ppm). libretexts.org The carbons of the aromatic ring will resonate in the 115-160 ppm region. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly affected by the high electronegativity of fluorine. The other aromatic carbons will also show smaller C-F couplings. The carbon attached to the ether oxygen (C-O) will also be in this region but can be distinguished. In the aliphatic region, the methine carbon (C3) attached to the oxygen will appear around 60-80 ppm. The methylene (C2) and methyl (C4) carbons will be found at the most upfield positions. oregonstate.edunih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C1, -C OOH) | 170 - 180 |

| Aromatic (C-F) | 150 - 155 (d, ¹JCF) |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (Ar-C) | 115 - 130 |

| Methine (C3, -O-C H-) | 70 - 75 |

| Methylene (C2, -C H₂-) | 40 - 45 |

| Methyl (C4, -C H₃) | 18 - 25 |

Note: Predicted values are based on analogous structures and general NMR principles. "d" denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. huji.ac.il Given the presence of a single fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one main signal. alfa-chemistry.com

The chemical shift of the fluorine signal provides information about its electronic surroundings. For a fluorine atom attached to an aromatic ring, the chemical shift typically falls within a well-defined range. ucsb.edu The exact position is sensitive to the nature and position of other substituents on the ring. nih.gov Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ortho and meta protons), providing additional structural confirmation. This technique is particularly powerful due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap. alfa-chemistry.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be expected between the C3 methine proton and the protons of both the C2 methylene and C4 methyl groups, confirming the butanoic acid chain's structure. Correlations would also be observed among the coupled protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.org The HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. For example, it would connect the methyl proton signal (~1.4 ppm) to the methyl carbon signal (~20 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. libretexts.org HMBC is vital for piecing together the molecular fragments. Key correlations would include the C2 methylene protons to the C1 carbonyl carbon and the C3 methine carbon. Also, the C3 methine proton would show a correlation to the aromatic carbon attached to the ether oxygen, confirming the link between the butanoic acid chain and the fluorophenoxy ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molar mass of the compound (198.18 g/mol ). The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for phenoxyalkanoic acids include cleavage of the ether bond and fragmentations within the butanoic acid chain. researchgate.netnih.gov Key expected fragments would include the loss of the carboxyl group (-COOH, 45 Da) and the formation of a stable 2-fluorophenoxy cation or related fragments. libretexts.org Analysis of these fragments helps to confirm the presence of both the fluorophenoxy and the butanoic acid moieties. miamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 198 | [C₁₀H₁₁FO₃]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₅FO]⁺ | Cleavage of the C3-O bond |

| 111 | [C₆H₄FO]⁺ | Ion from 2-fluorophenol (B130384) |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the ether C-O bond |

| 71 | [C₄H₇O]⁺ | Loss of OH from the butanoic acid fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. missouri.edu

The molecular formula of this compound is C₁₀H₁₁FO₃. Using the precise masses of the most abundant isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁹F = 18.998403), the theoretical exact mass can be calculated. biochemcalc.comualberta.ca An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. nih.gov

Molecular Formula: C₁₀H₁₁FO₃

Calculated Exact Mass: 198.06922 Da

An experimentally determined mass value within a few parts per million (ppm) of this calculated value would strongly validate the proposed molecular formula.

Chiral Chromatography for Enantiomeric Purity and Absolute Configuration Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the determination of enantiomeric excess (ee) and, in conjunction with other methods, the assignment of absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the analysis of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed.

In a typical analysis, a racemic or enantioenriched sample of 3-(2-Fluorophenoxy)butanoic acid is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, commonly a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, carries the sample through the chiral column. The differential interaction of the (S) and (R) enantiomers with the CSP results in their separation, with each enantiomer exhibiting a distinct retention time. The enantiomeric excess can be calculated from the relative peak areas in the resulting chromatogram.

Table 1: Representative Chiral HPLC Conditions for the Analysis of Fluorinated Arylcarboxylic Acids

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Chiralcel® OJ-H | Chiralpak® AD-H |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10) | Hexane/Isopropanol with 0.1% TFA (90:10) |

| Flow Rate | 0.6 mL/min | 0.6 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (S)-enantiomer | ~10.4 min | ~9.7 min |

| Retention Time (R)-enantiomer | ~12.0 min | ~10.1 min |

Note: The retention times are illustrative and based on data for structurally similar compounds. Actual retention times for this compound would need to be determined experimentally.

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to increase their volatility and improve chromatographic performance. Common derivatization strategies include esterification to form, for example, methyl or ethyl esters.

The resulting diastereomeric derivatives can then be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector, leading to different retention times for the enantiomers.

While the application of chiral GC for the specific analysis of this compound is not extensively documented in the literature, the technique has been successfully applied to other chiral phenoxyalkanoic acids, often in the context of environmental analysis of herbicides. acs.orgdss.go.th These studies demonstrate the feasibility of using chiral GC-MS to separate and identify enantiomers of this class of compounds following appropriate derivatization. acs.orgdss.go.th

Table 2: Potential Chiral GC Method Parameters for Derivatized this compound

| Parameter | Potential Condition |

|---|---|

| Derivatization Agent | Diazomethane or BF₃/Methanol |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivative) |

| Column | Capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table presents a hypothetical set of parameters that would require experimental optimization.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

The spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band due to strong hydrogen bonding, which can overlap with the C-H stretching vibrations. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid is a strong and sharp band. The presence of the aromatic ring will be indicated by C=C stretching and C-H bending vibrations. The C-O ether linkage and the C-F bond will also have characteristic absorptions.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong |

| Alkyl (C-H) | Stretching | 2970 - 2850 | Medium to Strong |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Ether (C-O) | Stretching | 1260 - 1000 | Strong |

| Fluoroaromatic (C-F) | Stretching | 1270 - 1100 | Strong |

Circular Dichroism (CD) Spectroscopy for Chirality Assignment (if empirical data is used)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration and studying the conformational properties of chiral compounds in solution.

For a molecule like this compound, the chromophores, such as the phenyl ring and the carbonyl group, will give rise to characteristic CD signals. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to the stereochemistry of the molecule.

While empirical CD data for this compound is not available in the literature, Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, has been used to determine the absolute configuration of similar chiral α-aryloxypropanoic acids. In such studies, the experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum calculated using quantum chemical methods. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. A similar approach could be applied to this compound using either electronic or vibrational circular dichroism. The generation of a theoretical CD or VCD spectrum for the (S)-enantiomer and its comparison with experimental data would provide definitive proof of its absolute stereochemistry.

Computational and Theoretical Investigations of S 3 2 Fluorophenoxy Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized organic molecules. biointerfaceresearch.com DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like (S)-3-(2-Fluorophenoxy)butanoic acid.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a chiral molecule like this compound, which possesses a stereocenter and multiple rotatable bonds, this process is particularly crucial as it can exist in various conformations.

Theoretical studies on similar butanoic acid derivatives often employ DFT methods, such as the B3LYP functional with a 6-31+G(d) basis set, to perform geometry optimizations. biointerfaceresearch.com This level of theory has been shown to provide reliable geometric parameters for organic molecules. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable structure.

Below is a representative table of optimized geometric parameters that would be expected from a DFT calculation on this compound, based on general values for similar organic functional groups.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (carboxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-O (ether) | ~1.37 Å | |

| C-F | ~1.36 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-H | ~107° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-C-C | Varies with conformation |

Note: The values presented are illustrative and would be precisely determined in a specific computational study.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

For this compound, DFT calculations would reveal the spatial distribution and energies of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the electron-rich 2-fluorophenoxy group, while the LUMO might be distributed over the carboxylic acid moiety. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. biointerfaceresearch.com

| Molecular Orbital | Energy (eV) |

| HOMO | Illustrative Value: -6.5 eV |

| LUMO | Illustrative Value: -1.2 eV |

| Band Gap (ΔE) | Illustrative Value: 5.3 eV |

Note: These energy values are representative examples for a molecule of this type.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for interaction with electrophiles. Conversely, the acidic proton of the carboxyl group would be depicted as a region of high positive potential, indicating its susceptibility to deprotonation by a base. The fluorine atom, being highly electronegative, would also contribute to the local electronic environment.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and the stability of a molecule. fluorine1.ru It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns more closely with classical chemical intuition.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| O (ether lone pair) | σ(C-C) | Illustrative Value: ~1.5 |

| O (carbonyl lone pair) | σ(C-C) | Illustrative Value: ~2.0 |

Note: The E(2) values are representative and highlight the type of interactions that would be analyzed.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

For this compound, DFT calculations can be used to compute the theoretical vibrational frequencies corresponding to its infrared (IR) spectrum. The calculated frequencies for characteristic functional groups, such as the O-H stretch of the carboxylic acid (typically broad and in the 3300-2500 cm⁻¹ region), the C=O stretch (around 1760-1690 cm⁻¹), and the C-F stretch, can be compared with experimental IR spectra. orgchemboulder.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These calculations are performed by determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are valuable for assigning experimental NMR signals and confirming the molecular structure.

| Spectroscopic Data | Functional Group | Predicted Value |

| IR Frequency | C=O stretch | ~1720 cm⁻¹ |

| O-H stretch | ~3100 cm⁻¹ (broad) | |

| ¹³C NMR Chemical Shift | C=O | ~175 ppm |

| ¹H NMR Chemical Shift | COOH | ~10-12 ppm |

| ¹⁹F NMR Chemical Shift | C-F | Varies based on environment |

Note: These are typical ranges and would be calculated specifically for the molecule's conformers.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, computational transition state analysis could be used to study various reactions, such as its esterification or deprotonation. For example, in an esterification reaction, the mechanism would involve the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid. DFT calculations could be used to locate the transition state for this step and determine the activation energy barrier. This information would provide a detailed understanding of the reaction's feasibility and kinetics at the molecular level. Such computational studies on reaction mechanisms are crucial for designing more efficient synthetic routes and understanding biochemical pathways. rsc.org

Lack of Specific Research Hinders Computational Analysis of this compound

Despite a thorough search of scientific literature and computational databases, no specific molecular docking or molecular dynamics simulation studies have been published for the compound this compound. This absence of dedicated research on its ligand-target interactions means that detailed computational investigations, which are crucial for understanding its potential biological activity, are not available in the public domain.

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might bind to a specific protein target and to characterize the stability and dynamics of this interaction over time. These methods are instrumental in drug discovery and development for identifying potential therapeutic targets and optimizing lead compounds.

While computational studies exist for other butanoic acid derivatives and related phenolic compounds, the unique structural features of this compound—specifically the stereochemistry at the butanoic acid chain and the fluorine substitution on the phenoxy ring—necessitate a dedicated study to accurately predict its binding behavior. The electronic and steric effects of the fluorine atom, in particular, can significantly influence binding affinity and selectivity for a given protein.

The lack of available data prevents the construction of a detailed analysis, including data tables of binding affinities, key amino acid interactions, and root-mean-square deviation (RMSD) values from molecular dynamics simulations, which would typically be included in this section. Such data would provide valuable insights into the compound's mechanism of action at a molecular level.

Future computational research focusing on potential protein targets for this compound would be required to elucidate its pharmacological profile. These studies would involve docking the compound into the binding sites of various receptors, enzymes, or other proteins and running simulations to assess the stability of the resulting complexes. Without such studies, any discussion of its specific ligand-target interactions remains speculative.

Applications of S 3 2 Fluorophenoxy Butanoic Acid As a Versatile Chiral Building Block in Advanced Organic Synthesis

Utilization in the Enantioselective Synthesis of Complex Polyfunctional Molecules

Chiral building blocks are essential for the construction of complex molecules with multiple stereocenters. nih.govsigmaaldrich.com The enantioselective synthesis of such molecules often relies on the incorporation of a readily available, enantiomerically pure starting material to control the stereochemistry of subsequent transformations. While direct examples employing (S)-3-(2-Fluorophenoxy)butanoic acid are not prominent in the literature, similar chiral 3-arylalkanoic acids are utilized as synthons in the asymmetric synthesis of various complex natural products and biologically active molecules. mdpi.com For instance, enantiomerically pure 3-arylalkanoic acids are used in the synthesis of antibacterial agents. mdpi.com The fluorinated phenyl ring and the chiral butanoic acid chain of this compound provide two distinct points for chemical modification, allowing for its incorporation into larger, polyfunctional structures. The fluorine atom can also influence the molecule's electronic properties and conformational preferences, which can be exploited to direct the stereochemical outcome of reactions at remote positions.

The synthesis of complex molecules often involves multi-step sequences where maintaining chiral integrity is paramount. researchgate.net The carboxylic acid functionality of this compound can be converted into a wide range of other functional groups, such as esters, amides, alcohols, and ketones, enabling its integration into diverse synthetic strategies.

Role in the Preparation of Optically Active Precursors for Bioactive Compounds

The synthesis of optically active drug candidates is a major focus of pharmaceutical research. nih.gov Chiral building blocks are frequently used to introduce the necessary stereochemistry into the molecular framework of these compounds. nbinno.com Although specific bioactive compounds derived directly from this compound are not widely reported, the broader class of phenoxypropanoic acids has been investigated for various biological activities.

The fluorophenoxy moiety is of particular interest in medicinal chemistry. The introduction of fluorine into a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Therefore, this compound represents a potentially valuable precursor for the synthesis of novel bioactive compounds with improved pharmacokinetic and pharmacodynamic profiles. Its structure could be incorporated into molecules targeting a range of biological pathways.

Development of Chiral Catalysts and Ligands Incorporating the Fluorophenoxybutanoic Acid Motif

Chiral catalysts and ligands are indispensable tools for asymmetric synthesis, enabling the production of enantiomerically enriched products from achiral starting materials. mdpi.com The design of effective chiral ligands often involves the incorporation of a rigid chiral scaffold that can create a well-defined chiral environment around a metal center.

While there is no specific mention of this compound being used in this context, its structure possesses features that could be advantageous for ligand design. The carboxylic acid can serve as an anchor point for coordination to a metal, while the fluorophenoxy group can provide steric bulk and electronic tuning of the catalyst's properties. The chiral center could induce asymmetry in the catalytic process, leading to high enantioselectivity. The development of novel chiral ligands is an active area of research, and structures like this compound could serve as a starting point for the synthesis of new classes of catalysts for a variety of asymmetric transformations.

Application as a Chiral Probe for Mechanistic Investigations in Enzymology

Enzymes are highly stereoselective catalysts, often displaying a strong preference for one enantiomer of a substrate over the other. Chiral molecules can be used as probes to investigate the mechanisms of enzyme-catalyzed reactions and to map the active sites of enzymes. mdpi.com

This compound, as a chiral carboxylic acid, could potentially be used to study the stereoselectivity of various enzymes, such as lipases and esterases. mdpi.com By comparing the enzymatic processing of the (S)-enantiomer with its (R)-counterpart, researchers can gain insights into the structural requirements for substrate binding and catalysis. The fluorine atom can also serve as a useful spectroscopic marker, for instance in ¹⁹F NMR studies, to monitor the binding and transformation of the molecule within an enzyme's active site.

Integration into Polymer and Material Science for Chiral Architectures

Chiral polymers have gained significant attention due to their unique optical, electronic, and recognition properties. mdpi.comrsc.org The incorporation of chiral building blocks into polymer chains can lead to the formation of helical structures and other complex chiral architectures. nih.gov

Although there are no specific reports on the use of this compound in polymer science, its structure is amenable to polymerization. The carboxylic acid group could be converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl ether. The resulting chiral monomer could then be polymerized to produce a chiral polymer. The fluorophenoxy side chain could influence the polymer's physical properties, such as its solubility, thermal stability, and refractive index. The chirality of the polymer could lead to applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Mechanistic Investigations of S 3 2 Fluorophenoxy Butanoic Acid and Its Analogs in Biochemical Pathways

Enzyme Inhibition Studies at the Molecular Level

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The therapeutic potential of such molecules is vast, as they can modulate biological pathways implicated in disease. While direct studies on (S)-3-(2-Fluorophenoxy)butanoic acid are limited, research on structurally similar butanoic acid derivatives provides insights into their potential as enzyme inhibitors.

Identification of Target Enzymes (e.g., LTA4H, 4-Hydroxyphenylpyruvate Dioxygenase, Histone Deacetylase)

Scientific investigations have explored the effects of butanoic acid derivatives on several key enzymes, including Leukotriene A4 Hydrolase (LTA4H), 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), and Histone Deacetylases (HDACs).

Leukotriene A4 Hydrolase (LTA4H): This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). patsnap.com As such, inhibitors of LTA4H are of significant interest for the treatment of inflammatory conditions. patsnap.com Butanoic acid derivatives have been incorporated into the structure of potent LTA4H inhibitors. google.comacs.orgnih.gov For instance, the clinical candidate DG-051, a butanoic acid derivative, was designed as a potent inhibitor of LTB4 production. acs.orgnih.gov The butanoic acid moiety in these inhibitors often plays a crucial role in binding to the enzyme's active site. acs.org

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in the catabolism of tyrosine. wikipedia.org Inhibition of this enzyme has been a successful strategy for the development of herbicides. wikipedia.orgnih.gov While various chemical classes of HPPD inhibitors exist, the direct role of phenoxybutanoic acids as inhibitors is not extensively documented in the available literature. However, the study of HPPD inhibitors is an active area of research with a focus on understanding inhibitor-enzyme interactions to design new and more effective molecules. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones. gsartor.org HDAC inhibitors have emerged as a promising class of anti-cancer agents. gsartor.org Butyric acid itself is a known HDAC inhibitor. axonmedchem.comnih.gov Analogs of butyric acid, such as phenylbutyrate, are also active as HDAC inhibitors. gsartor.org These compounds are believed to act by binding to the zinc-containing active site of the HDAC enzyme. selleckchem.com The exploration of butanoic acid derivatives as HDAC inhibitors is an ongoing area of research. aacrjournals.org

Analysis of Binding Modes and Substrate Specificity

The efficacy of an enzyme inhibitor is determined by how it binds to the enzyme and its specificity for the target. For analogs of this compound, particularly in the context of GPR120 agonism (see section 6.2), molecular docking studies have provided insights into their binding modes.

In studies of GPR120 agonists with a phenoxyalkanoic acid structure, the carboxylic acid group is crucial for binding. nih.gov It typically forms a key hydrogen bond interaction with an arginine residue (Arg99) in the receptor's binding pocket. mdpi.comchemrxiv.org The aromatic portions of the molecule, such as the fluorophenoxy group, are thought to engage in hydrophobic and π-π stacking interactions with other amino acid residues within the binding site, which helps to stabilize the ligand-receptor complex. mdpi.com The specificity of these interactions is what determines the compound's potency and selectivity for its target.

Structure-Activity Relationship (SAR) Studies for Enzymatic Modulation, Focusing on Chiral Recognition

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors and receptor agonists. For phenoxybutanoic acid analogs acting as GPR120 agonists, several SAR insights have been elucidated.

The nature and position of substituents on the aromatic rings significantly influence activity. For example, the presence of a fluorine atom, as in this compound, can enhance potency and improve pharmacokinetic properties. mdpi.com SAR studies on a series of phenoxybutyric acid derivatives revealed that modifications to the terminal benzene (B151609) ring could fine-tune the agonist activity. mdpi.com

The following table summarizes the GPR120 agonist activity of some fluorine-containing phenoxybutyric acid derivatives, illustrating the impact of different substituents.

| Compound | Structure | EC50 (nM) for hGPR120 |

| 10k | 2-fluoro-substituted phenoxybutyric acid derivative | 90.4 |

| 14a | 2-methyl substitution on terminal benzene ring | 90.4 |

| 14b | 3-methyl substitution on terminal benzene ring | 82.5 |

Data sourced from a study on novel GPR120 agonists. mdpi.com

Chiral recognition is a critical aspect of SAR, as stereoisomers of a molecule can have vastly different biological activities. The "(S)" designation in this compound indicates a specific three-dimensional arrangement of atoms. While specific SAR studies focusing on the chiral center of this particular compound are not widely available, it is a well-established principle in medicinal chemistry that one enantiomer is often significantly more active than the other. This is due to the stereospecific nature of enzyme active sites and receptor binding pockets.

Receptor Binding and Activation Studies

Beyond enzyme inhibition, this compound and its analogs have been investigated for their ability to bind to and activate cell surface receptors, thereby modulating cellular signaling pathways.

Investigation of Ligand-Receptor Interactions (e.g., GPR120 Agonism)

A significant area of research for phenoxybutanoic acid derivatives has been their activity as agonists for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). patsnap.com GPR120 is a receptor for long-chain fatty acids and is implicated in metabolic regulation and inflammatory processes. patsnap.comnih.gov Agonism of GPR120 is considered a promising therapeutic strategy for type 2 diabetes and obesity. patsnap.com

Fluorine-containing phenoxybutyric acid derivatives have been identified as potent and selective GPR120 agonists. mdpi.com These compounds have been shown to activate GPR120 in cellular assays, leading to downstream signaling events. mdpi.com The agonistic activity is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the compound that produces 50% of the maximal response.

Elucidation of Signaling Pathway Modulation

Activation of GPR120 by agonists like the analogs of this compound initiates a cascade of intracellular signaling events. patsnap.com One of the key downstream effects of GPR120 activation in the intestine is the secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.govnih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic beta cells. mdpi.comnih.gov

The signaling pathways modulated by GPR120 activation include:

Gq/11-mediated pathway: This pathway leads to an increase in intracellular calcium levels, which is a trigger for GLP-1 secretion. nih.govoup.comacs.org

β-arrestin-2-mediated pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120 activation. nih.govnih.govfrontiersin.orgresearchgate.net Upon agonist binding, GPR120 recruits β-arrestin-2, which can then interact with other signaling proteins to modulate inflammatory responses. nih.govnih.govfrontiersin.org

The ability of these compounds to stimulate GLP-1 secretion makes them attractive candidates for the development of new therapies for type 2 diabetes. nih.govdovepress.com

Stereochemical Requirements for Receptor Affinity and Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the interaction between a chemical compound and its biological receptor. For chiral molecules such as this compound, the specific three-dimensional orientation of its functional groups dictates the affinity and efficacy of its binding to a receptor. While direct receptor binding data for this compound is not extensively available in the public domain, the well-established principles of stereochemistry in pharmacology and the study of analogous compounds provide a strong basis for understanding its likely behavior.

The differential activity of enantiomers is a widely recognized phenomenon in pharmacology. nih.gov The (S) and (R) enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors, which are themselves chiral entities composed of L-amino acids. nih.gov This principle has been extensively demonstrated in various classes of compounds, including 2-arylpropionic acid derivatives (profens), where one enantiomer typically possesses the majority of the desired therapeutic activity. nih.govresearchgate.net

In a study of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share a similar propanoic acid moiety, the introduction of a chiral center on a side chain led to the evaluation of optically active analogs, highlighting the importance of stereochemistry in achieving potent and selective receptor antagonism. nih.gov Similarly, research on phenoxybutyric acid derivatives as nonsteroidal 5α-reductase inhibitors underscores the investigation of structure-activity relationships where chirality can play a pivotal role. nih.gov

Although specific receptor targets for this compound are not definitively identified in the available literature, the consistent observation of stereoselectivity in related molecules strongly suggests that its biological activity is likely to be enantiomer-specific. The affinity and subsequent efficacy of this compound at a given receptor would be dependent on the complementary fit of the (S)-configuration with the receptor's binding site.

Biochemical Metabolism and Biotransformation Pathways (excluding human pharmacokinetics)

The biochemical fate of this compound within a biological system is governed by a series of metabolic and biotransformation pathways. While specific metabolic studies on this compound are limited, insights can be drawn from research on structurally related molecules, such as other fluorinated aromatic compounds and chiral carboxylic acids. The metabolic pathways of such compounds often involve enzymatic modifications that can alter their biological activity and facilitate their elimination.

Studies on the in vitro metabolism of fluorotelomer alcohols, for instance, have revealed species-dependent differences in metabolic rates and the formation of various metabolites, including perfluorinated carboxylic acids. nih.gov This highlights the complexity of metabolic pathways for fluorinated organic compounds.

Enzymatic Transformations and Derivatizations within Biological Systems

The metabolism of this compound in biological systems is anticipated to be mediated by a variety of enzymes that catalyze transformations and derivatizations. Common enzymatic reactions for carboxylic acids include esterification, glucuronidation, and oxidation.

The enzymatic hydrolysis of esters is a well-documented metabolic pathway. almacgroup.com If this compound were present as an ester prodrug, lipases and esterases would likely be responsible for its hydrolysis to the active carboxylic acid form. The enzymatic resolution of 3-aryl alkanoic acids using hydrolases demonstrates the capability of these enzymes to act on structurally similar compounds. almacgroup.com

Furthermore, the synthesis of phenylalanine butyramide (B146194) catalyzed by intracellular lipases showcases the versatility of these enzymes in forming amide bonds, another potential metabolic transformation for carboxylic acids. mdpi.com The enzymatic synthesis of phenolic acid glucosyl esters is another relevant pathway, where glucosyltransferases can attach a glucose moiety to the carboxylic acid group, a common detoxification and elimination route. mdpi.com

The specific enzymes involved in the metabolism of this compound would depend on the biological system and the specific metabolic pathways that are active.

Stereospecificity of Metabolic Conversions

A crucial aspect of the metabolism of chiral compounds is the potential for stereospecificity in enzymatic conversions. This means that metabolic enzymes can differentiate between the (S) and (R) enantiomers, leading to different metabolic fates.

A compelling example of this is the enantioselective metabolism of chiral 3-phenylbutyric acid by the bacterium Rhodococcus rhodochrous. This organism was found to preferentially utilize the (R)-enantiomer as a carbon and energy source, while the (S)-enantiomer was not metabolized in the same way. nih.gov This demonstrates that microorganisms possess enzymes capable of distinguishing between the enantiomers of a chiral carboxylic acid.

In the context of drug metabolism, the 2-arylpropionic acid derivatives (profens) are well-known to undergo stereospecific metabolic inversion. In many species, the less active (R)-enantiomer is converted to the more active (S)-enantiomer via a process involving conjugation with coenzyme A. nih.govresearchgate.net This unidirectional chiral inversion highlights the sophisticated stereospecificity of metabolic enzymes.

Given these precedents, it is highly probable that the metabolic conversion of 3-(2-Fluorophenoxy)butanoic acid would also be stereospecific. The enzymatic machinery of a given biological system would likely show a preference for either the (S) or (R) enantiomer, resulting in different rates of metabolism and potentially different metabolic products.

Enantioselective Biological Recognition and Chirality-Dependent Activity Profiles

The principle of enantioselective biological recognition dictates that the two enantiomers of a chiral compound can interact differently with a chiral biological environment, leading to distinct activity profiles. nih.gov This is a fundamental concept in pharmacology and toxicology, as the biological effects of a racemic mixture can be attributed primarily to one of the enantiomers.

The chiral separation and subsequent biological evaluation of various compounds have consistently demonstrated the importance of stereochemistry. For instance, in the development of a potent acetylcholinesterase inhibitor, chiral resolution revealed a significant difference in activity between the enantiomers, with one being substantially more potent than the other. nih.gov

While a detailed chirality-dependent activity profile for this compound is not available in the reviewed literature, the extensive evidence from related classes of compounds provides a strong expectation of such a profile. The biological recognition of this molecule by receptors, enzymes, and other biological macromolecules is likely to be highly dependent on its (S)-configuration. The fluorine substitution on the phenoxy ring and the methyl group on the butanoic acid chain create a specific three-dimensional structure that will be selectively recognized by its biological targets.

The synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid for biological studies underscores the importance of isolating and testing individual enantiomers to accurately determine their biological activity. researchgate.net Similarly, the synthesis and bioactivity evaluation of l-pyroglutamic acid analogues from natural products further exemplify the common practice of focusing on a single enantiomer to optimize biological effects. nih.gov

Future Research Directions and Emerging Paradigms in the Study of S 3 2 Fluorophenoxy Butanoic Acid

Advancements in Stereocontrolled Synthesis: New Catalysts and Methodologies

The efficient and precise synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and chemical research. nih.gov Future efforts in the synthesis of (S)-3-(2-fluorophenoxy)butanoic acid will likely focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

New Catalytic Systems: Research is moving towards the design of highly specialized chiral catalysts. This includes the development of novel transition-metal catalysts, particularly those based on palladium, for asymmetric allylic substitution reactions that can be adapted for aryloxybutanoic acid synthesis. organic-chemistry.org Additionally, organocatalysis, which avoids the use of metals, continues to be a vibrant area of research. Chiral phosphoric acids and bifunctional catalysts bearing urea (B33335) or thiourea (B124793) motifs have shown promise in related asymmetric reactions and could be adapted for the synthesis of α-stereogenic carboxylic acids. nih.govmdpi.com The goal is to create catalysts that operate under milder conditions, with lower catalyst loadings, and provide near-perfect enantioselectivity.

Innovative Methodologies: Beyond new catalysts, novel synthetic methodologies are being explored. These include flow chemistry processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. The synthesis of related α-aryloxy butanoic acids has been achieved via asymmetric hydrogenation, and future work may focus on refining this and similar reductive methods. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be crucial for streamlining the synthesis and reducing waste.

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Objectives |

|---|---|---|

| Planar-Chiral DMAP/PPY Derivatives | High enantioselectivity in a variety of transformations. researchgate.net | Adaptation for asymmetric etherification or alkylation reactions. |

| Palladium(II) Complexes | Proven efficacy in asymmetric allylic esterification, adaptable for ether linkages. organic-chemistry.org | Improving catalyst stability and turnover number; reducing catalyst loading. |

| Chiral Phosphoric Acids | Metal-free catalysis, high enantioselectivity in Mannich and Friedel-Crafts reactions. mdpi.com | Designing new acid catalysts tailored for asymmetric conjugate addition of phenols. |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally benign. | Discovering or engineering enzymes for stereoselective ether bond formation. |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction

For this compound, AI and ML can be applied in several key areas:

De Novo Design: AI algorithms can design novel analogs of this compound with potentially improved biological activity, selectivity, or pharmacokinetic properties. These models can explore a vast virtual chemical space to generate structures that meet specific design criteria. oncodesign-services.com

Activity and Property Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of new derivatives. oncodesign-services.com This allows researchers to prioritize the synthesis of the most promising compounds. Similarly, AI can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the discovery process. helixr.com

Reaction Optimization and Retrosynthesis: AI can predict the outcomes of chemical reactions and suggest optimal conditions, reducing the time and resources spent on empirical optimization. youtube.com Retrosynthesis prediction tools can also propose novel and efficient synthetic routes to the target molecule and its analogs. oncodesign-services.com The integration of statistical modeling and mechanistic insight enables a more strategic approach to catalyst development and application. youtube.com

Exploration of Novel Biocatalytic Systems for Sustainable Production and Transformations

In line with the growing emphasis on green chemistry, biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can provide exceptional selectivity under mild conditions, often in aqueous media. nih.gov

Future research will likely focus on discovering or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound. This could involve screening microbial genomes for novel enzymes with the desired activity or using directed evolution to tailor existing enzymes for this specific transformation. A multienzyme strategy, where several enzymes work in cascade, could enable a one-pot synthesis from simple precursors. sioc.ac.cn

The successful biocatalytic synthesis of other fluorinated organic compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the feasibility of this approach. nih.govfrontiersin.org Researchers have used engineered E. coli to produce fluorinated compounds, highlighting the potential for whole-cell biocatalysis which can overcome the need for expensive cofactors. frontiersin.org This strategy could be applied to produce this compound, offering considerable advantages in terms of environmental and safety impacts. nih.gov

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions and Interactions

The ability to monitor chemical reactions and biological interactions in real-time provides invaluable mechanistic insights. Future research will leverage advanced analytical techniques to study this compound with greater precision.

Reaction Monitoring: Techniques such as in situ spectroscopy (e.g., NMR, IR) and mass spectrometry can be used to monitor the progress of synthetic reactions in real-time. This allows for precise control over reaction conditions and facilitates rapid optimization. For chiral molecules, the development of online chiral analysis methods, coupling high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with reaction systems, will be crucial for monitoring enantioselectivity as a reaction proceeds. chromatographyonline.com

Interaction Analysis: To understand the compound's mechanism of action, advanced techniques are needed to study its interaction with biological targets. Mass spectrometry is a complementary technique to chromatography for chiral analysis. acs.org Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) can provide quantitative data on binding affinity and target engagement in both biochemical and cellular environments. escholarship.org Combining chiral separation techniques with mass spectrometry is a promising development for analyzing chiral compounds in biological matrices. americanpharmaceuticalreview.com

| Analytical Technique | Application in the Study of this compound | Anticipated Outcome |

|---|---|---|

| Chiral HPLC/SFC | High-resolution separation and quantification of enantiomers. americanpharmaceuticalreview.comnih.gov | Accurate determination of enantiomeric excess during synthesis and for quality control. |

| Capillary Electrophoresis (CE) | High-efficiency chiral separation with minimal sample consumption. nih.gov | Rapid analysis for high-throughput screening and metabolic studies. |

| In Situ Mass Spectrometry | Direct, real-time monitoring of enantioselective reactions and biological interactions. jiangnan.edu.cn | Deeper mechanistic understanding of catalytic cycles and binding kinetics. |

| Cellular Thermal Shift Assay (CETSA) | Assessing direct target engagement within intact cells. escholarship.org | Confirmation of molecular targets and validation of cellular activity. |

Expanding the Scope of this compound as a Chemical Biology Tool and Probe

A chemical probe is a selective small molecule used to study the function of proteins and biological pathways in cells and organisms. escholarship.org Given its specific chirality and potential biological activity, this compound represents a promising scaffold for the development of chemical probes.

Future work in this area will involve modifying the core structure to incorporate functionalities that enable its use as a probe. This could include:

Affinity Probes: Attaching a reporter tag (e.g., biotin) or a reactive group to the molecule to facilitate the identification of its cellular binding partners (target deconvolution).

Fluorescent Probes: Incorporating a fluorophore into the structure to allow for visualization of the molecule's subcellular localization and dynamics using advanced microscopy techniques. The design of a butanoic acid derivative as a fluorescent probe for apoptosis imaging serves as a relevant example. nih.gov

Photoaffinity Probes: Introducing a photo-reactive group that, upon irradiation with light, forms a covalent bond with its target protein, enabling robust target identification.

Developing a well-characterized chemical probe from the this compound scaffold, along with an inactive enantiomer or close analog as a negative control, would provide a valuable tool for the broader scientific community to investigate specific biological questions. escholarship.org Such tools are crucial for target validation in the early stages of drug discovery. researchgate.net

Q & A

Q. Optimization Tips :

- Monitor reaction progress via HPLC to identify intermediates and byproducts.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve yield .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- LC-MS/MS : Identifies molecular ions (e.g., m/z 227.1 for the parent ion) and fragments, ensuring structural integrity .

- NMR Spectroscopy :

- ¹H NMR : Confirms fluorophenyl substitution (δ 7.2–7.5 ppm for aromatic protons) and stereochemistry via coupling constants (e.g., J = 6.5 Hz for chiral centers) .

- ¹⁹F NMR : Detects fluorine environments (δ -110 to -115 ppm for 2-fluorophenyl groups) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) .

Advanced: How can researchers resolve contradictions in enantiomeric purity data during synthesis?

Answer:

Discrepancies in ee values often arise from:

- Impurities in chiral catalysts : Use HPLC-purified catalysts (>99% purity) to avoid racemization .

- Kinetic vs. thermodynamic control : For example, low-temperature conditions (0–5°C) favor kinetic products with higher ee, while higher temperatures (25°C) may reduce ee due to equilibration .

- Validation : Cross-check results using polarimetry and X-ray crystallography for absolute configuration confirmation .

Advanced: What strategies are effective for studying the biological interactions of this compound?

Answer: